![molecular formula C18H16N4O2 B2902298 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one CAS No. 440332-11-6](/img/structure/B2902298.png)
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one, also known as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, making it a promising candidate for the development of new cancer treatments.
作用機序
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of 3,4-dihydroisoquinolinone , which is known to exhibit various biological and pharmacological properties . .
Mode of Action
It is known that 3,4-dihydroisoquinolinone derivatives can interact with various biological targets due to their suitable size and moderate polarity
Biochemical Pathways
3,4-dihydroisoquinolinone derivatives are known to exhibit anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . The specific pathways and their downstream effects influenced by this compound remain to be elucidated.
Result of Action
It is known that 3,4-dihydroisoquinolinone derivatives can exhibit various biological and pharmacological effects
Action Environment
It is known that the introduction of substituents at the 3-position of 3,4-dihydroisoquinolinone derivatives can generally improve their biostability
実験室実験の利点と制限
One of the main advantages of 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one is its specificity for CDK9 and other enzymes involved in cancer cell proliferation and survival. This makes it a promising candidate for the development of new cancer therapies that target these specific pathways. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in clinical settings.
将来の方向性
There are several potential future directions for research on 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one. One area of interest is the development of more potent derivatives of this compound that may be more effective in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify other potential targets for this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a cancer therapy in humans.
合成法
The synthesis of 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one involves several steps, including the preparation of the starting materials and the coupling of these materials to form the final product. One commonly used method for the synthesis of this compound involves the reaction of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethylamine with 4-nitrobenzoyl chloride, followed by reduction of the resulting nitro compound and subsequent coupling with benzotriazole to form the final product.
科学的研究の応用
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one has been extensively studied for its potential application in cancer therapy. Several studies have demonstrated that this compound can inhibit the activity of enzymes such as CDK9 and P-TEFb, which are involved in cancer cell proliferation and survival. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further supporting its potential as a cancer therapy.
特性
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(21-10-9-13-5-1-2-6-14(13)11-21)12-22-18(24)15-7-3-4-8-16(15)19-20-22/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXVZJZELOTHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。